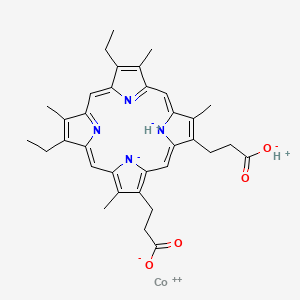
N-(Dithiocarboxy)sarcosine
Übersicht
Beschreibung
“N-(Dithiocarboxy)sarcosine” is a chemical compound . It is also known as “DTCS Na” and is available in the form of a disodium salt dihydrate .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of equimolar quantities of sarcosine with KOH and CS2 . This reaction takes place in methanol . An iron complex, with this compound (Fe-DTCS), has a high affinity for endogenous NO and can trap, stabilize, and accumulate it .Molecular Structure Analysis
The molecular structure of “this compound” involves the monodentate binding mode of the carboxylate group and a bidentate chelating behavior of the dithiocarboxylate moiety of the ligand for binding with tin (IV) . Thus, penta- and hexa-coordinated environments around tin were observed in the solid state in di- and triorganotin complexes, respectively .Chemical Reactions Analysis
The reaction of nitric oxide (NO) with the iron (III) complex of this compound involves a new type of reductive nitrosylation involving iron (IV) as an intermediate . The reaction products of NO with [Fe III (DTCS) 3] 3− are [NO–Fe II (DTCS) 2] 2− and a dimer of DTCS in which two DTCS bind through a disulfide bond .Wissenschaftliche Forschungsanwendungen
Application in Photometric Determination of Copper
N-(Dithiocarboxy)sarcosine (DTCS) has been utilized in the photometric determination of copper. The copper(II) chelate of DTCS is sorbed on Amberlite XAD-2 resin and then measured photometrically. This method is highly selective for copper and can be applied in various environments, including sea-water (Sakai, 1980).
Role in EPR Detection and Imaging of Nitric Oxide
DTCS, when combined with an iron complex (Fe-DTCS), can trap and stabilize endogenous nitric oxide (NO), making it detectable by electron paramagnetic resonance (EPR) spectrometry. This method allows for noninvasive investigation of the spatial distribution of NO in pathologic organs or tissues (Yoshimura et al., 1996).
Preconcentration of Cobalt
DTCS is used in the preconcentration of cobalt, forming a stable complex that can be measured photometrically. This method is applicable for determining cobalt at low concentrations and is effective in various water types, including tap and sea-water (Sakai & Mori, 1986).
Spectrophotometric Determination of Iron
DTCS is used in the spectrophotometric determination of iron. It reacts with iron(II) to form a water-soluble chelate, which can be measured spectrophotometrically. This method allows for the accurate determination of iron in various samples, including potable waters (Wada et al., 1983).
Monitoring Gestational Changes in NO Production
DTCS, in combination with iron, is used to monitor changes in NO production over time in the fetal placenta of rats. This method enables the study of the role of NO and its variations during different gestational stages (Suzuki et al., 2009).
Polarographic Determination of Nickel
DTCS assists in the differential pulse polarographic determination of nickel(II). It forms water-soluble complexes with metal ions, aiding in the accurate determination of nickel content in various materials (Uto et al., 1982).
Redox Cycling of Iron Complexes
DTCS, when complexed with iron, can redox cycle between iron(II) and iron(III). This property is significant in understanding the chemical properties of these compounds in biological samples (Lu & Koppenol, 2005).
Wirkmechanismus
The mechanism of action of “N-(Dithiocarboxy)sarcosine” involves its high affinity for endogenous nitric oxide (NO). An iron complex, with this compound (Fe-DTCS), can trap, stabilize, and accumulate endogenous NO . This stable NO adduct is detectable at room temperature with electron paramagnetic resonance (EPR) spectrometry .
Zukünftige Richtungen
The future directions of “N-(Dithiocarboxy)sarcosine” research could involve further investigation into its reaction with nitric oxide (NO) and its potential applications in various fields . The reaction of NO with the iron complex of this compound (Fe-DTCS) was investigated by UV/VIS absorption spectroscopy, HPLC, LC-ESI MS, and pulse radiolysis . These results suggest that the proposed reaction mechanism is a new type of reductive nitrosylation involving iron (IV) as an intermediate . This could open up new avenues for research and potential applications.
Eigenschaften
IUPAC Name |
2-[dithiocarboxy(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S2/c1-5(4(8)9)2-3(6)7/h2H2,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZYHIPQRGTUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960927 | |
| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40520-03-4 | |
| Record name | Sarcosine dithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040520034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone](/img/structure/B1212130.png)


![N-[1-(1-hexyl-2-benzimidazolyl)ethyl]-2-furancarboxamide](/img/structure/B1212136.png)






![Methyl 2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1212147.png)

![4-(Methyloxy)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1212151.png)

